molecular formula C11H18N2O B12907219 N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide CAS No. 62187-94-4

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide

Cat. No.: B12907219
CAS No.: 62187-94-4
M. Wt: 194.27 g/mol
InChI Key: DGGGASCQTTZMQR-UHFFFAOYSA-N
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Description

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing the pyrrole ring are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrrole-3-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62187-94-4

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-butyl-N-(1-methylpyrrol-3-yl)acetamide

InChI

InChI=1S/C11H18N2O/c1-4-5-7-13(10(2)14)11-6-8-12(3)9-11/h6,8-9H,4-5,7H2,1-3H3

InChI Key

DGGGASCQTTZMQR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CN(C=C1)C)C(=O)C

Origin of Product

United States

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